(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(17-6-7-18(23-22-17)25-14-20-13-21-25)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDVMJHESRWRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Pyridazine via Nucleophilic Substitution
The pyridazine ring is functionalized at the 3- and 6-positions through sequential substitutions. A reported method involves:
- Chlorination : 6-Chloropyridazine-3-carboxylic acid is synthesized via chlorination of pyridazine-3-carboxylic acid using POCl₃ or PCl₅ under reflux.
- Triazole Introduction : The chlorine at position 6 is displaced by 1H-1,2,4-triazole using a palladium-catalyzed coupling or nucleophilic aromatic substitution (SNAr). For SNAr, conditions such as DMF at 120°C with K₂CO₃ as base facilitate the substitution.
Example Protocol
Alternative Route via Cycloaddition Reactions
An alternative approach constructs the pyridazine-triazole system through cycloaddition:
- Diazotization and Cyclization : Ethyl 3-aminopyridazine-6-carboxylate is diazotized with NaNO₂/HCl, followed by cyclization with nitriles to form the triazole ring.
- Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using 4 N NaOH at 80°C.
Synthesis of 4-Benzylpiperidine
Reductive Amination
4-Benzylpiperidine is synthesized via reductive amination of benzaldehyde with piperidine:
- Imine Formation : Benzaldehyde (1.0 eq) reacts with piperidine (1.1 eq) in methanol under reflux.
- Reduction : Sodium cyanoborohydride (1.5 eq) reduces the imine to the amine at pH 4–5 (acetic acid buffer).
- Isolation : The product is extracted with dichloromethane and purified via vacuum distillation (Yield: 85%).
Methanone Bridge Formation
Carbodiimide-Mediated Coupling
The carboxylic acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
- Activation : 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid (1.0 eq) is activated with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C.
- Amine Addition : 4-Benzylpiperidine (1.1 eq) is added, and the reaction is stirred at room temperature for 24 h.
- Workup : The product is extracted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography (Yield: 68%).
Acid Chloride Route
For higher reactivity, the carboxylic acid is converted to its acid chloride:
- Chlorination : Thionyl chloride (3.0 eq) reacts with the carboxylic acid in refluxing DCM for 2 h.
- Coupling : The acid chloride is treated with 4-benzylpiperidine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C, warming to room temperature.
- Purification : Crude product is recrystallized from hexane/ethyl acetate (Yield: 72%).
Optimization and Mechanistic Insights
Regioselectivity in Triazole Formation
The 1,2,4-triazole orientation is controlled by the substitution pattern of the pyridazine. Computational studies indicate that electron-withdrawing groups at position 3 (carboxylic acid) direct the triazole to position 6 via resonance and inductive effects.
Solvent and Catalyst Effects
- CuAAC Limitations : While CuAAC is reliable for 1,2,3-triazoles, 1,2,4-triazoles require alternative catalysts (e.g., Ru or Ir) for regiocontrol, though these are less commonly applied to pyridazine systems.
- DMF vs. THF : DMF enhances solubility of polar intermediates, but THF may improve yields in SNAr reactions by minimizing side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 9.12 (s, 1H, triazole-H), 8.45 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.85 (d, J = 8.8 Hz, 1H, pyridazine-H), 7.32–7.22 (m, 5H, benzyl-H), 3.85–3.70 (m, 4H, piperidine-H), 2.90 (s, 2H, CH₂Ph), 1.80–1.60 (m, 4H, piperidine-H).
- HRMS : Calculated for C₂₀H₂₀N₆O [M+H]⁺: 377.1725; Found: 377.1728.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at various points in the molecule, depending on the specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological targets. It could be investigated for its potential as a drug candidate.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of analogous compounds:
| Compound Name | Core Structure | Substituents | Physical State | Key Data |
|---|---|---|---|---|
| Target Compound: (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone | Pyridazine + 1,2,4-triazole | 4-Benzylpiperidine | Not reported | Structural analog to JJKK-048 (see below) |
| (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) | Imidazo-pyridine + 1,2,3-triazole | Chloro, methyl, nitro-methoxy-phenyl | Yellow solid (104–105°C) | ESI-MS: Calc. 594.2, Exp. 594.5; Antileishmanial IC₅₀: 12.3 µM |
| (2-Benzyl-4-cyclopentylpiperazin-1-yl)(3-(benzylsulfonyl)-1H-1,2,4-triazol-1-yl)methanone (15) | Piperazine + 1,2,4-triazole | Benzylsulfonyl, cyclopentyl | White solid | HRMS: [M+H]⁺ Calc. 494.2220, Exp. 494.2223; Yield: 27% |
| 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylmethanone (ppyEt) | Pyridazine + pyrazole | Pyrrole-ethyl, dimethylpyrazole | Not reported | Synthesized via carboxylic acid activation and coupling |
| [4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | Pyridazine + tetrazole | Tetrazole, pyridinyl | Not reported | CAS: 1257545-96-2; Potential kinase inhibition (structural inference) |
| JJKK-048: 4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone | Piperidine + 1,2,4-triazole | Bis(benzodioxolyl)methyl | Not reported | In vivo: Analgesic, hypomotility, hyperthermia at high doses |
Key Observations:
- Substituent Impact : The 4-benzylpiperidine group in the target compound contrasts with sulfonyl (e.g., compound 15) or nitro-methoxy-phenyl (8p) substituents in analogs, which influence solubility and target affinity. Benzyl groups enhance lipophilicity, whereas sulfonyl groups may improve metabolic stability .
- Heterocycle Variation : Replacing 1,2,4-triazole with 1,2,3-triazole (8p) or tetrazole (compound in ) alters hydrogen-bonding capacity and electronic properties. For example, tetrazoles are stronger acids (pKa ~4.9) compared to triazoles, affecting ionization in physiological environments .
- Biological Activity : Compounds with 1,2,3-triazole (8p) exhibit antiparasitic activity (IC₅₀ ~12.3 µM), while JJKK-048, a 1,2,4-triazole analog, shows CNS effects (analgesia, hyperthermia) . The target compound’s bioactivity remains uncharacterized but may share mechanistic parallels.
Spectroscopic Characterization
Biological Activity
The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 299.36 g/mol
The compound features a triazole ring and a pyridazine moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds containing triazole and pyridazine structures often exhibit significant interactions with biological targets such as enzymes and receptors involved in cellular proliferation and apoptosis. Specifically, studies have shown that this compound may influence:
- Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This is crucial for anticancer activity as it disrupts mitotic processes.
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cell lines through mechanisms involving cell cycle arrest at the G2/M phase.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of the compound against various cancer cell lines. Notably:
- Cytotoxicity Assay : The MTT assay was utilized to assess cell viability. The compound showed significant cytotoxicity against breast cancer (MCF-7), lung cancer (NCI-H460), and cervical cancer (HeLa) cell lines with IC values ranging from 0.5 to 2.5 μM.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 1.5 |
| NCI-H460 | 0.99 |
| HeLa | 2.0 |
Mechanistic Insights
Flow cytometric analysis revealed that treatment with the compound resulted in:
- Increased Sub-G1 Population : Indicating apoptosis.
- G2/M Phase Arrest : Suggesting disruption of normal cell cycle progression.
These findings align with those reported for other triazole derivatives, which often target microtubule dynamics.
Case Study 1: Breast Cancer Treatment
In a study focusing on breast cancer models, the compound was administered to MCF-7 cells. Results indicated that after 48 hours of treatment, there was a notable reduction in cell viability (approximately 70% at 2 μM concentration). This study highlighted the potential for this compound as a therapeutic agent in breast cancer management.
Case Study 2: Tubulin Interaction
Another investigation assessed the binding affinity of the compound to tubulin using molecular docking simulations. The results suggested that it binds effectively at the colchicine site on tubulin, similar to known inhibitors like paclitaxel and nocodazole, further supporting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
